Nicotinic acid

Übersicht

Beschreibung

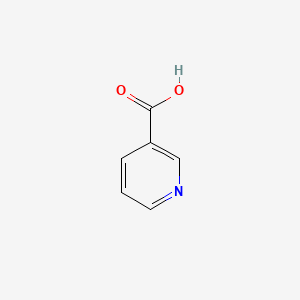

Nicotinic acid (niacin, vitamin B3) is a pyridinecarboxylic acid (C₆H₅NO₂) with a carboxyl group at the 3-position of the pyridine ring . It is essential for NAD⁺/NADH biosynthesis, lipid metabolism, and DNA repair. As a water-soluble vitamin, it is obtained from dietary sources (meat, legumes) or synthesized from tryptophan. This compound is clinically used to treat dyslipidemia and hyperphosphatemia in dialysis patients due to its ability to inhibit phosphate absorption and modulate lipid profiles . Its therapeutic effects are dose-dependent, but high doses can cause flushing, hepatotoxicity, and gastrointestinal distress .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Niacin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Oxidation von 3-Methylpyridin (Beta-Picolin) unter Verwendung von Kaliumpermanganat oder Salpetersäure . Ein weiteres Verfahren beinhaltet die Hydrolyse von Nicotinsäurenitril, das aus der Reaktion von Ammoniak mit 3-Chlorpyridin gewonnen wird .

Industrielle Produktionsverfahren

In der Industrie wird Niacin durch Oxidation von 3-Methylpyridin mit Luft in Gegenwart eines Katalysators wie Vanadiumpentoxid hergestellt . Dieses Verfahren ist aufgrund seiner Effizienz und Wirtschaftlichkeit vorzuziehen.

Chemische Reaktionsanalyse

Reaktionstypen

Niacin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Niacin kann zu Nicotinsäure-N-oxid oxidiert werden.

Reduktion: Es kann zu 3-Pyridylmethanol reduziert werden.

Substitution: Niacin kann Substitutionsreaktionen eingehen, wie die Bildung von Nicotinamid durch die Reaktion mit Ammoniak.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Salpetersäure als Oxidationsmittel.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohle.

Substitution: Ammoniak zur Bildung von Nicotinamid.

Hauptprodukte, die gebildet werden

Nicotinsäure-N-oxid: durch Oxidation.

3-Pyridylmethanol: durch Reduktion.

Nicotinamid: durch Substitution.

Wissenschaftliche Forschungsanwendungen

Niacin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.

Biologie: Spielt eine Rolle im Zellstoffwechsel und in der Energieproduktion.

Medizin: Wird zur Behandlung von Niacinmangel und damit verbundenen Erkrankungen wie Pellagra verwendet.

Industrie: Lebensmittelprodukten als Nährstoffzusatzstoff zugesetzt und bei der Herstellung von Arzneimitteln verwendet.

Wirkmechanismus

Niacin entfaltet seine Wirkungen über verschiedene Mechanismen:

Lipidstoffwechsel: Niacin hemmt eine hormonempfindliche Lipase im Fettgewebe, wodurch der Abbau von Triglyceriden zu freien Fettsäuren und deren Transport zur Leber reduziert wird. Dies verringert die hepatische Triglyceridsynthese.

Vasodilatation: Niacin induziert Vasodilatation durch Steigerung der Produktion von Prostaglandinen.

Analyse Chemischer Reaktionen

Types of Reactions

Niacin undergoes various chemical reactions, including:

Oxidation: Niacin can be oxidized to form nicotinic acid N-oxide.

Reduction: It can be reduced to form 3-pyridylmethanol.

Substitution: Niacin can undergo substitution reactions, such as the formation of nicotinamide through the reaction with ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid as oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Ammonia for the formation of nicotinamide.

Major Products Formed

This compound N-oxide: from oxidation.

3-pyridylmethanol: from reduction.

Nicotinamide: from substitution.

Wissenschaftliche Forschungsanwendungen

Lipid Regulation and Cardiovascular Health

Nicotinic acid is primarily recognized for its ability to modify lipid profiles in the body. It is effective in increasing high-density lipoprotein (HDL) cholesterol while simultaneously lowering low-density lipoprotein (LDL) cholesterol and triglycerides. This dual action makes it a valuable therapeutic agent in managing dyslipidemia and preventing cardiovascular diseases.

Clinical Evidence

- A meta-analysis indicated that this compound significantly reduces serum phosphorus levels in dialysis patients, highlighting its potential beyond lipid regulation .

- Clinical trials have shown that this compound can reduce the progression of atherosclerosis and lower mortality rates associated with coronary heart disease .

Treatment of Atherosclerosis

This compound has been extensively studied for its anti-atherosclerotic properties. Research has demonstrated that it not only improves lipid profiles but also exerts direct anti-inflammatory effects that contribute to cardiovascular protection.

Case Studies

- Study on Atherosclerosis Progression : One study found that patients treated with this compound showed a significant reduction in atherosclerotic lesions compared to control groups . The treatment led to improved endothelial function and reduced inflammatory markers.

- Long-term Effects : Longitudinal studies have indicated that patients receiving long-term this compound therapy exhibit lower rates of cardiovascular events compared to those not treated with this agent .

Metabolic Disorders

Emerging evidence suggests that this compound may play a role in managing metabolic disorders, including diabetes and obesity. While higher doses can elevate blood glucose levels, moderate use may improve insulin sensitivity.

Research Findings

- A study highlighted that this compound supplementation could ameliorate metabolic syndrome components by improving lipid profiles and reducing inflammation .

- Another investigation noted its potential benefits in treating non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism and reducing hepatic fat accumulation .

Neuroprotective Effects

Recent studies have begun exploring the neuroprotective properties of this compound, particularly its role in neurodegenerative diseases.

Potential Applications

- Research indicates that this compound may mitigate excitotoxicity associated with neurodegenerative conditions by influencing glutamate receptor activity, thus offering a potential therapeutic pathway for conditions like Alzheimer's disease .

Safety Profile and Side Effects

Despite its benefits, the clinical use of this compound is often limited by side effects such as flushing, gastrointestinal disturbances, and potential hepatotoxicity at high doses. Ongoing research aims to develop formulations or co-medications that minimize these adverse effects while retaining therapeutic efficacy .

Wirkmechanismus

Niacin exerts its effects through several mechanisms:

Lipid Metabolism: Niacin inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids and their transport to the liver. This decreases hepatic triglyceride synthesis.

Vasodilation: Niacin induces vasodilation by increasing the production of prostaglandins.

Vergleich Mit ähnlichen Verbindungen

Nicotinamide

Nicotinamide (niacinamide) is the amide derivative of nicotinic acid. While both compounds serve as NAD⁺ precursors, nicotinamide lacks the carboxyl group, replacing it with an amide moiety. This structural difference confers distinct properties:

- It is primarily metabolized via nicotinamide methyltransferase, whereas this compound is converted to NAD⁺ through the Preiss-Handler pathway .

Isothis compound Hydrazide (Isoniazid)

Isoniazid, a derivative of isothis compound (4-pyridinecarboxylic acid), is a first-line antitubercular drug. Key differences include:

- Structure : The carboxyl group at the 4-position (vs. 3 in this compound) and hydrazide substitution enable selective inhibition of mycobacterial cell wall synthesis .

- Metabolism : Unlike this compound, isoniazid is hepatically acetylated, with polymorphisms in NAT2 affecting its efficacy and toxicity .

- Adverse Effects : Hepatotoxicity and neuropathy are common, contrasting with this compound’s lipid-related side effects .

Nicotinamide Riboside

A newer NAD⁺ precursor, nicotinamide riboside, bypasses the rate-limiting step in NAD⁺ synthesis. Compared to this compound:

- Bioavailability : It is more efficiently incorporated into NAD⁺ in tissues like skeletal muscle and brain .

- Therapeutic Potential: Shows promise in age-related metabolic disorders without inducing flushing .

Ethyl Nicotinate

This ester derivative is used in cosmetics and pesticides. Structural modifications enhance skin permeability but reduce systemic bioavailability compared to this compound .

Table 1: Clinical Efficacy in Hyperphosphatemia

| Compound | Phosphate Reduction (%) | HDL Increase (%) | Adverse Event Rate (%) |

|---|---|---|---|

| This compound | 18–24 | 20–30 | 22–35 |

| Nicotinamide | 15–20 | <5 | 8–12 |

| Placebo | 0–5 | 0 | 5–8 |

This compound demonstrated superior phosphate-lowering efficacy but higher rates of thrombocytopenia (6.8% vs. 1.2% in nicotinamide) and diarrhea .

Table 2: Structural and Metabolic Comparison

| Compound | Functional Groups | Key Enzyme Targets | Primary Clinical Use |

|---|---|---|---|

| This compound | 3-carboxyl pyridine | GPR109A, NAD⁺ synthases | Dyslipidemia, hyperphosphatemia |

| Nicotinamide | 3-amide pyridine | Nicotinamide methyltransferase | Skincare, hyperphosphatemia |

| Isoniazid | 4-carboxyl hydrazide | Mycobacterial catalase | Tuberculosis |

Biologische Aktivität

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with significant biological activity, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

This compound exerts its biological effects through several mechanisms:

- Lipid Modulation : It significantly alters plasma lipid levels by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Studies indicate that pharmacological doses can reduce LDL by 10%–25% and triglycerides by 20%–50% over extended periods .

- G Protein-Coupled Receptor Activation : this compound activates the G protein-coupled receptors GPR109A and GPR109B, which mediate its effects on lipid metabolism and inflammation .

- NAD+ Precursor : As a precursor to nicotinamide adenine dinucleotide (NAD+), this compound plays a crucial role in cellular energy metabolism and signaling pathways that regulate gene expression, cell cycle progression, and apoptosis .

Cardiovascular Disease

This compound has been extensively studied for its role in managing dyslipidemia and reducing cardiovascular risk. A meta-analysis of clinical trials demonstrated that this compound treatment led to a significant decrease in serum phosphorus levels among dialysis patients, indicating its potential benefits beyond lipid modulation .

Table 1: Effects of this compound on Lipid Levels

| Lipid Parameter | Change (%) | Duration of Treatment |

|---|---|---|

| LDL Cholesterol | -10% to -25% | 5 years |

| Triglycerides | -20% to -50% | 5 years |

| HDL Cholesterol | +10% to +30% | 5 years |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It has been shown to inhibit lipolysis in adipose tissue, leading to reduced plasma free fatty acids, which may contribute to its anti-inflammatory effects . Additionally, it has been linked to improved outcomes in conditions such as type 2 diabetes and obesity due to its ability to modulate inflammatory pathways .

Case Studies

- Bipolar Disorder Treatment : A case study reported the long-term effectiveness of this compound in a patient with bipolar disorder. After treatment with extended-release this compound (Niaspan), the patient experienced significant improvements in mood stability and anxiety levels, demonstrating potential psychiatric benefits .

- Hyperphosphatemia Management : In patients undergoing dialysis, this compound treatment resulted in significant reductions in serum phosphorus levels after 4 and 8 weeks of treatment. This suggests that this compound may have additional therapeutic roles in managing mineral metabolism disorders .

Side Effects and Considerations

Despite its benefits, this compound is associated with side effects such as flushing, gastrointestinal discomfort, and potential liver toxicity at high doses. These adverse effects have led to concerns regarding patient compliance and safety in long-term use . Research continues into developing formulations that minimize these side effects while maintaining therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involving nicotinic acid in cellular metabolism, and how can researchers validate its role experimentally?

this compound (NA) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions. To study its metabolic pathways:

- Methodology : Use isotopic labeling (e.g., ¹⁴C-NA) in cell cultures or animal models to track incorporation into NAD+. Quantify intermediates (e.g., this compound mononucleotide [NaMN]) via liquid chromatography-mass spectrometry (LC-MS) .

- Validation : Compare NAD+ levels in knockout models (e.g., NAD synthase-deficient cells) with wild-type controls under NA supplementation.

Q. What analytical techniques are commonly used to quantify this compound in biological samples, and what are their limitations?

- HPLC-UV/Vis : Suitable for pure solutions but lacks sensitivity in complex matrices (e.g., serum). Requires pre-column derivatization to enhance detection .

- LC-MS/MS : Offers high specificity and sensitivity for low-concentration samples. Validate using internal standards (e.g., deuterated NA) to correct for matrix effects .

- Considerations : Account for pre-analytical errors (e.g., pH instability of NA in solution) by standardizing extraction protocols .

Q. How can researchers ensure accurate measurement of this compound concentrations in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) to isolate NA from lipids/proteins. Adjust pH to stabilize the carboxylate form .

- Calibration : Employ matrix-matched standards to correct for ion suppression/enhancement in LC-MS .

- Reproducibility : Follow guidelines from Analytical and Bioanalytical Chemistry for reporting uncertainties in multistep protocols (e.g., volume measurement errors) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the kinetic mechanisms of this compound oxidation?

- Kinetic Profiling : Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and oxidant concentrations (e.g., peroxomonosulfate). Derive rate laws from pseudo-first-order conditions .

- Data Analysis : Fit kinetic data to the Eyring equation to determine activation parameters (Δ‡H, Δ‡S). Validate mechanisms via isotopic labeling (e.g., ¹⁸O tracing) .

- Example : In acidic media, NA oxidation exhibits second-order kinetics (first-order in NA and peroxomonosulfate), with H+ retardation effects linked to substrate protonation .

Q. How can the PICOT framework structure clinical studies examining this compound's therapeutic effects?

- PICOT Elements :

- P (Population): Patients with dyslipidemia.

- I (Intervention): High-dose NA therapy (1–3 g/day).

- C (Comparison): Statin monotherapy.

- O (Outcome): LDL-C reduction ≥20%.

- T (Time): 12-week follow-up.

Q. What strategies address contradictory findings in studies on this compound's role in NAD+ biosynthesis?

- Data Reconciliation : Conduct meta-analyses to identify confounders (e.g., dosing regimens, species-specific enzyme expression). Use funnel plots to assess publication bias .

- Mechanistic Clarification : Compare NA metabolism in different tissues (e.g., liver vs. muscle) using transcriptomics (e.g., qPCR for NAPRT gene expression) .

- Uncertainty Quantification : Apply error-propagation models to pre-analytical variables (e.g., sample degradation during storage) .

Q. Methodological Resources

- Experimental Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for detailing synthesis protocols and compound characterization (e.g., NMR, HPLC purity) .

- Literature Synthesis : Use tools like Citation Finder (Thermo Fisher Scientific) to locate peer-reviewed studies on NA’s biochemical applications .

Eigenschaften

IUPAC Name |

pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2, C5H4NCOOH | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | niacin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |

| Record name | Niacin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020932 | |

| Record name | Nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

193 °C (379 °F) - closed cup, 193 °C c.c. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |

| Record name | SID8139875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000057 [mmHg] | |

| Record name | Nicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol or water, Colorless needles | |

CAS No. |

59-67-6 | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niacin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |

| Record name | NICOTINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Niacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.